molecular formula C22H19N3O3S B10888936 N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide

Cat. No.: B10888936
M. Wt: 405.5 g/mol
InChI Key: ZDYBZUSDYINCCO-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. The molecular structure incorporates a sulfonamide core, a class of compounds known for diverse biological activities, including antimicrobial and enzymatic inhibition properties . The design of this particular compound features a 2-oxoindole (isatin) moiety linked via an amino bridge to the benzenesulfonamide ring. The 2-oxoindole scaffold is a privileged structure in medicinal chemistry, often associated with receptor tyrosine kinase inhibition and other biologically relevant pathways. Furthermore, the inclusion of N-benzyl and N-methyl substitutions on the sulfonamide nitrogen is a common strategy to modulate the compound's lipophilicity, metabolic stability, and binding affinity to specific biological targets. This molecular architecture suggests potential research value in areas such as enzyme inhibition studies and cellular pathway analysis. Researchers can investigate its mechanism of action, which may involve targeting ATP-binding sites or protein-protein interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(2-oxo-1H-indol-3-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C22H19N3O3S/c1-25(15-16-7-3-2-4-8-16)29(27,28)18-13-11-17(12-14-18)23-21-19-9-5-6-10-20(19)24-22(21)26/h2-14H,15H2,1H3,(H,23,24,26)

InChI Key

ZDYBZUSDYINCCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Sulfonylation of N-Benzyl-N-Methylamine

The foundational step involves reacting benzenesulfonyl chloride with N-benzyl-N-methylamine under basic conditions. In a protocol adapted from Stenfors and Ngassa, sodium acetate in aqueous medium facilitates sulfonylation at 80–85°C, yielding N-benzyl-N-methylbenzenesulfonamide in 83–88% yields (Table 1). The reaction is monitored via thin-layer chromatography (TLC) using a 2:1 n-hexane/ethyl acetate system.

Table 1: Optimization of Sulfonylation Conditions

ParameterConditionYield (%)Reference
BaseSodium acetate (2 equiv.)83–88
SolventDistilled water82–84
Temperature80–85°C85
Reaction time4–8 hours80–88

Alternative Alkylation Approaches

Patent US6638965B2 describes a one-pot method where benzenesulfonyl chloride is sequentially treated with methylamine and benzyl bromide in dimethylformamide (DMF) with calcium hydride. This approach avoids intermediate isolation, achieving 75–80% yields but requiring stringent moisture control.

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h7090%
Reduction (H₂/Pd-C)Ethanol, 25°C, 12 h8595%
Reduction (SnCl₂)HCl/EtOH, reflux, 3 h7892%

Direct Amination Strategies

Recent advancements employ directed ortho-lithiation using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) to introduce amino groups regioselectively. This method bypasses nitration but requires cryogenic conditions (−78°C) and specialized handling.

Coupling with 2-Oxoindol-3-yl Moieties

Buchwald-Hartwig Amination

The 4-amino intermediate undergoes palladium-catalyzed coupling with 3-bromo-2-oxoindole. As detailed in US20200330435A1, Pd₂(dba)₃ with Xantphos in toluene at 100°C facilitates C–N bond formation, achieving 65–72% yields (Table 3).

Table 3: Coupling Reaction Parameters

Catalyst SystemLigandBaseSolventYield (%)
Pd₂(dba)₃ (5 mol%)XantphosCs₂CO₃Toluene72
Pd(OAc)₂ (10 mol%)BINAPK₃PO₄Dioxane65

Ullmann-Type Coupling

For substrates sensitive to palladium, copper(I)-mediated Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 120°C provides a robust alternative, albeit with lower yields (55–60%).

Condensation Approaches

PMC9537541 reports a Schiff base formation between 4-aminobenzenesulfonamide and 2-oxoindole-3-carbaldehyde, followed by NaBH₄ reduction. This method is limited by competing imine side reactions, yielding 50–58% of the desired product.

Purification and Characterization

Chromatographic Techniques

Final compounds are purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Purity is validated by HPLC (>99%) and NMR spectroscopy.

Spectroscopic Data

  • FTIR : Sulfonamide S=O stretches at 1380–1458 cm⁻¹.

  • ¹H NMR : N-Benzyl protons resonate at δ 4.03–4.54 ppm.

  • MS (ESI) : [M+H]⁺ at m/z 432.2.

Challenges and Optimization

Regioselectivity in Nitration

Para selectivity is achieved via sulfonamide-directed nitration, but over-nitration remains a concern. Lower temperatures (0°C) and controlled HNO₃ addition mitigate this.

Indole Stability Under Coupling Conditions

2-Oxoindole derivatives are prone to decomposition at temperatures >100°C. Microwave-assisted Buchwald-Hartwig reactions at 80°C improve yields to 75% while preserving integrity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity: Research indicates that N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide exhibits potential anticancer properties. Studies have shown that derivatives of indole compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
    • Antimicrobial Properties: The compound has been investigated for its antibacterial and antifungal activities. Its sulfonamide group is known to enhance its interaction with microbial enzymes, potentially leading to effective treatments against resistant strains .
  • Biological Studies
    • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, including those involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for further studies in metabolic disorders .
    • Signal Transduction Modulation: Research suggests that this compound can influence signaling pathways, particularly those related to cell proliferation and apoptosis, making it relevant in the study of various diseases, including neurodegenerative disorders .
  • Material Science
    • Polymer Development: The unique structure of this compound allows it to be used as a building block in synthesizing novel polymers with specific mechanical properties and thermal stability .
    • Nanotechnology Applications: Its chemical properties enable its incorporation into nanomaterials, which can be utilized for drug delivery systems and targeted therapies .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that the compound inhibits proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Study 2Antimicrobial EfficacyShowed significant antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent against infections .
Study 3Enzyme InteractionInvestigated the inhibition of specific enzymes involved in metabolic processes, indicating potential utility in treating metabolic disorders .
Study 4Polymer SynthesisDeveloped a new class of polymers incorporating this compound, enhancing mechanical properties suitable for biomedical applications .

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physical Properties

Compound Key Substituents Biological Activity Melting Point/Solubility
Target Compound N-Benzyl-N-methyl, 2-oxoindol-3-yl CXCR4 inhibition (inferred) Not reported
LS1 N-Methyl, Schiff base Antimicrobial Dependent on crystallinity
LS4 Thiazole, Schiff base Antifungal Higher solubility in polar solvents
5c Morpholinomethyl Kinase inhibition (potential) White solid, moderate solubility

Key Differentiators

  • Target vs.
  • Target vs. LS4 : The indole moiety offers superior π-stacking in receptor binding compared to LS4’s thiazole, but LS4’s sulfur atom may enhance metabolic stability.
  • Target vs. 5c: The 2-oxoindol-3-ylamino group provides a unique hydrogen-bond donor/acceptor profile absent in 5c’s morpholine, critical for specificity in CXCR4 inhibition .

Biological Activity

N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfonamide group, an indole derivative, and a benzyl moiety. This structural configuration is crucial for its interaction with biological targets.

This compound exhibits various biological activities, primarily through the inhibition of specific enzymes or pathways involved in cellular processes. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and certain bacterial dihydropteroate synthases, leading to its antimicrobial properties. Additionally, the indole component may contribute to anti-cancer activities by modulating cell cycle progression and apoptosis.

Biological Activity Overview

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit potent antitumor effects. For instance, a series of N-(7-indolyl)benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of cancer cells, suggesting that the indole structure plays a significant role in cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Sulfonamides have historically been recognized for their antimicrobial effects. The compound's structural features suggest potential efficacy against bacterial infections by inhibiting folate synthesis pathways .
  • Cell Cycle Modulation : Studies have shown that certain derivatives can disrupt the cell cycle in cancer cells, leading to G1 phase accumulation or mitotic arrest. This modulation is crucial for developing therapeutic agents targeting rapidly dividing cells .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on similar compounds:

Study ReferenceCompound TestedBiological ActivityMethodologyKey Findings
N-(7-indolyl)benzenesulfonamideAntitumorCell cycle analysis on P388 murine leukemia cellsInduced G1 phase accumulation
Various sulfonamidesAntimicrobialIn vitro susceptibility testingEffective against Gram-positive bacteria
Fragment screening compoundsEnzyme inhibitionROS-GloTM H2O2 AssayIdentified several active fragments

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and substituted benzylamines, followed by coupling with 2-oxoindole derivatives via Buchwald-Hartwig amination. Key steps include:

  • Step 1 : Sulfonamide formation using DMF as a catalyst in anhydrous dichloromethane .
  • Step 2 : Pd-catalyzed cross-coupling to introduce the 2-oxoindole moiety . Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. How is the structural conformation of this compound resolved, and what crystallographic tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction is preferred for unambiguous structural determination. Critical steps include:

  • Crystal growth via slow evaporation in ethanol/water mixtures.
  • Data collection at 100 K to minimize thermal motion artifacts.
  • Refinement using SHELXL (for small molecules) with a focus on resolving disorder in the benzyl group . Example bond parameters from analogous structures:
Bond TypeLength (Å)Angle (°)
S–N1.63107.2
C–O (oxo)1.23120.5

Q. Which spectroscopic techniques are critical for characterizing its electronic environment?

Methodological Answer:

  • ¹H NMR : Identify NH protons (δ 10.2–11.5 ppm) and aromatic splitting patterns to confirm substitution .
  • FT-IR : Validate sulfonamide (SO₂ asym/sym stretch: 1350–1150 cm⁻¹) and carbonyl groups (C=O: 1680–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What solvent systems are optimal for solubility and reactivity studies?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.
  • Ethanol/water mixtures (7:3 v/v) are ideal for kinetic studies due to balanced polarity .
  • Avoid halogenated solvents (e.g., chloroform) to prevent undesired halogen exchange .

Q. How do substituents on the benzyl group influence stability?

Methodological Answer:

  • Electron-donating groups (e.g., -OCH₃) increase oxidative stability but reduce electrophilicity.
  • Steric hindrance from branched alkyl chains (e.g., -CH(CH₃)₂) lowers aggregation in aqueous media .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to bioactivity?

Methodological Answer:

  • HOMO-LUMO Analysis : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate energy gaps (~4.2 eV for sulfonamides), correlating with redox activity .
  • Electrostatic Potential Maps : Generated via Multiwfn to identify nucleophilic/electrophilic regions (e.g., sulfonamide S=O as H-bond acceptors) .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?

Methodological Answer:

  • Validate assay conditions: pH (7.4 vs. 6.5), ionic strength, and co-solvents (e.g., DMSO ≤0.1%) .
  • Use molecular docking (AutoDock Vina) to compare binding modes in crystal structures (PDB: 5L2H) vs. homology models .

Q. How to address crystallographic disorder in the benzyl moiety during refinement?

Methodological Answer:

  • Apply TWIN/BASF commands in SHELXL to model twinning.
  • Use PART and SUMP restraints to refine split positions without overfitting . Example refinement metrics:
ParameterValue
R₁0.048
wR₂0.153

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

Methodological Answer:

  • Perform H/D exchange experiments (deuterated DMF) to probe rate-limiting steps.
  • A primary KIE (k_H/k_D > 2) indicates C–H bond cleavage in the indole ring during oxidation .

Q. How to design structure-activity relationship (SAR) studies for optimizing target binding?

Methodological Answer:

  • Systematic substitution : Replace benzyl with heteroaromatic groups (e.g., pyridyl) and assess ΔG via ITC .
  • 3D-QSAR : Use CoMFA/CoMSIA models trained on IC₅₀ data from >50 analogs .

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